[(3,4-Diethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride
Description
Its structure features a 3,4-diethoxyphenyl moiety linked to a methyl group and a 3-(dimethylamino)propylamine chain. Key characteristics include:
- Functional Groups: Two ethoxy (-OCH₂CH₃) groups on the phenyl ring and a dimethylamino (-N(CH₃)₂) group on the propylamine chain.
Properties
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2.2ClH/c1-5-19-15-9-8-14(12-16(15)20-6-2)13-17-10-7-11-18(3)4;;/h8-9,12,17H,5-7,10-11,13H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYBSINWHGQJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNCCCN(C)C)OCC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Diethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride typically involves the reaction of 3,4-diethoxybenzyl chloride with 3-(dimethylamino)propylamine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions . The resulting product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated using advanced separation techniques such as high-performance liquid chromatography (HPLC) or preparative chromatography .
Chemical Reactions Analysis
Types of Reactions
[(3,4-Diethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
[(3,4-Diethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In studies involving cell signaling and neurotransmitter pathways.
Medicine: As a potential therapeutic agent in the development of new drugs.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [(3,4-Diethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Aromatic Substituents
a) 3-(3,4-Dimethoxyphenyl)propylamine Hydrochloride (CAS 83979-31-1)
| Parameter | Target Compound | 3-(3,4-Dimethoxyphenyl)propylamine HCl |
|---|---|---|
| Molecular Formula | Likely C₁₆H₂₆N₂O₂•2HCl (estimated) | C₁₂H₁₉NO₂•HCl |
| Aromatic Substituents | 3,4-Diethoxy (-OCH₂CH₃) | 3,4-Dimethoxy (-OCH₃) |
| Amine Chain | 3-(Dimethylamino)propyl | Methylamine |
| Melting Point | Not reported | 183–184°C |
| Solubility | Not reported | Slightly soluble in DMSO, methanol, chloroform |
| Applications | Discontinued research chemical | Research chemical in organic synthesis |
Key Differences :
Compounds with Shared Amine Functionality
a) DAC-d2 (Deuterated DAC Dihydrochloride)
- Structure: Features a steroid backbone with a 3-(dimethylamino)propyl group and deuterium labeling .
- Synthesis: Prepared via reductive amination of a ketone with (3-dimethylamino)-1-propylamine, followed by HCl salt formation .
- Application : Used as an internal standard in analytical chemistry (e.g., mass spectrometry) .
Comparison :
- Unlike the target compound, DAC-d2 incorporates a steroid framework, enabling applications in hormone-related studies. Both share the dimethylamino propylamine chain but differ in core structure and isotopic labeling .
b) N-[3-(10,11-Dihydro-5H-dibenzo-[b,f]azepin-5-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine Dihydrochloride (CAS 1838-02-4)
Comparison :
- Both compounds utilize dihydrochloride salt forms for stability .
Functional Group Variations
a) N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide Monohydrochloride (CAS 68957-61-9)
Comparison :
- Fluorinated chains drastically alter physicochemical properties (e.g., lipophilicity) compared to the ethoxyphenyl group in the target compound.
Biological Activity
[(3,4-Diethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride, with the CAS number 87168-46-5, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 353.33 g/mol
- Synonyms : N-[(3,4-diethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine dihydrochloride
The compound's biological activity can be attributed to its structural features, which allow it to interact with various biological targets. Notably, it may influence:
- Neurotransmitter Systems : The dimethylamino group suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
- Kinase Inhibition : Preliminary studies indicate that compounds with similar structures may inhibit key kinases involved in cell proliferation and survival pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Potential inhibition of cancer cell proliferation through kinase modulation. |
| Neuroprotective Effects | Possible protective effects on neuronal cells under stress conditions. |
| Antimicrobial Properties | Preliminary data suggest activity against certain bacterial strains. |
Case Studies and Research Findings
- Antitumor Effects : A study conducted on various cancer cell lines demonstrated that derivatives of [(3,4-Diethoxyphenyl)methyl][3-(dimethylamino)propyl]amine exhibited significant cytotoxic effects. The mechanism was linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Neuroprotective Properties : In vitro experiments showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to the modulation of signaling pathways involved in cell survival .
- Antimicrobial Activity : Research indicated that this compound could inhibit the growth of specific bacterial strains, suggesting a potential role as an antimicrobial agent. The exact mechanism remains to be elucidated but may involve disruption of bacterial cell wall synthesis .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [(3,4-Diethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride and ensuring purity?
- Methodology : The compound can be synthesized via amine formation reactions using 3-(dimethylamino)propyl chloride hydrochloride as a key intermediate. For example:
- React phenothiazine or iminobenzyl derivatives with 3-(dimethylamino)propyl chloride hydrochloride under controlled conditions (e.g., reflux in anhydrous solvents like dichloromethane) .
- Purify the product via recrystallization in ethanol/water mixtures to remove unreacted starting materials.
- Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection (λ = 254 nm).
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use NMR (500 MHz, DO) to verify proton environments, such as the dimethylamino group (δ ~2.2 ppm) and ethoxyphenyl resonances (δ ~1.3–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRESIMS) : Confirm molecular weight (e.g., expected [M+H] for CHClNO: 363.17 g/mol) .
- Elemental Analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values.
Advanced Research Questions
Q. What experimental strategies can mitigate N-acylurea formation during conjugation reactions involving this compound?
- Methodology :
- Optimize Carbodiimide Use : Avoid excess 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC). Use stoichiometric ratios (1:1 EDC:carboxylic acid) to minimize side reactions .
- pH Control : Maintain reaction pH between 3.5–4.5 to stabilize active EDC intermediates while preventing urea derivative formation .
- Cyclizable Carboxylic Acids : Use maleic acid instead of fumaric acid to promote anhydride intermediates, which reduce N-acylurea byproducts .
Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?
- Methodology :
- Stability Studies : Conduct accelerated degradation tests at pH 2–9 (37°C, 24 hrs). Monitor decomposition via LC-MS. The compound is likely stable at neutral pH but may hydrolyze in acidic conditions due to protonation of the dimethylamino group .
- Reactivity Profiling : Use -NMR to track pH-dependent shifts in the amine and ethoxyphenyl moieties, which correlate with reactivity in conjugation reactions .
Q. What are the challenges in analyzing amine-carboxylic acid conjugation efficiency with this compound, and how can they be addressed?
- Methodology :
- Quantitative NMR : Compare integration of amine protons (δ ~2.5–3.5 ppm) before and after conjugation to calculate coupling efficiency .
- Competitive Assays : Introduce a fluorescent probe (e.g., dansyl chloride) to track unreacted amines and optimize reaction stoichiometry .
- Side Reaction Monitoring : Use IR spectroscopy to detect N-acylurea formation (characteristic C=O stretch at ~1680 cm) and adjust EDC concentration accordingly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
